(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine
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Overview
Description
The compound is a derivative of 4-Fluorobenzylamine , which is an organic compound used as a building block in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for “(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine” are not available, 4-Fluorobenzylamine can be synthesized from 4-fluorotoluene through a series of reactions involving chlorination and hydrolysis .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzylamine, a component of the compound you’re interested in, has the linear formula FC6H4CH2NH2 .Scientific Research Applications
Catalysis and Organic Synthesis
Copper-catalyzed C-N bond-forming cross-coupling reactions are pivotal in organic synthesis, utilizing aromatic, heterocyclic, and aliphatic amines, including imidazoles, as coupling partners. These processes are essential for developing recyclable catalyst systems that are commercially viable for organic synthesis, highlighting the importance of optimizing catalysts for enhanced reactivity and efficiency in various organic transformations (Kantam et al., 2013).
Corrosion Inhibition
Imidazoline derivatives, closely related to imidazole-based compounds, are extensively used as corrosion inhibitors due to their low toxicity, cost-effectiveness, and environmental friendliness. These compounds form a protective hydrophobic film on metal surfaces, crucial for petroleum industry applications. The review on imidazoline and its derivatives as corrosion inhibitors showcases the ongoing research and development efforts in improving these compounds' effectiveness and environmental impact (Sriplai & Sombatmankhong, 2023).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the versatile applications of imidazole and its derivatives in medicinal chemistry. These compounds' synthesis and structural elucidation provide a foundation for exploring various biological activities, including potential antitumor properties. This area of research exemplifies the ongoing interest in developing new synthetic routes for heterocyclic compounds with significant pharmacological potential (Issac & Tierney, 1996).
Environmental Applications
Amine-functionalized sorbents, including those based on imidazole derivatives, are critical in removing persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The development and application of these sorbents for PFAS removal highlight the intersection of chemistry and environmental science, aiming to address some of the most pressing environmental pollutants (Ateia et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17/h2-5,7,9,11,15H,1,6,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBMCPWBZZGULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN2C=CN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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